molecular formula C8H10N2O4 B2771577 3,4-dimethyl 2-amino-1H-pyrrole-3,4-dicarboxylate CAS No. 54760-19-9

3,4-dimethyl 2-amino-1H-pyrrole-3,4-dicarboxylate

Cat. No.: B2771577
CAS No.: 54760-19-9
M. Wt: 198.178
InChI Key: IVDQDILKDUNAIW-UHFFFAOYSA-N
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Description

3,4-dimethyl 2-amino-1H-pyrrole-3,4-dicarboxylate is a versatile pyrrole derivative designed for research applications. This compound features a multifunctional pyrrole core, a common scaffold in bioactive molecules and functional materials. Its structure, incorporating both amino and dicarboxylate ester groups, makes it a valuable synthon (building block) in organic synthesis, particularly for constructing more complex nitrogen-containing heterocycles. Researchers can utilize this compound in the synthesis of pyrrolo[3,4-c]pyrrole scaffolds, which are of significant interest in medicinal chemistry . In pharmaceutical research, closely related pyrrole-dicarboxylate compounds serve as key precursors for the development of novel therapeutic agents. The pyrrole ring is a privileged structure found in molecules with a wide range of biological activities. Furthermore, this compound holds significant value in materials science. Pyrrole derivatives are extensively studied for their application in designing advanced functional materials, such as porphyrazine-based macrocycles . These macrocycles are investigated for their properties in photonics, as components in electrochemical conversion systems, and as sensitizers in photodynamic therapy due to their ability to generate singlet oxygen . The amino group on the pyrrole ring offers a reactive handle for further functionalization via condensation or nucleophilic substitution reactions, allowing researchers to tailor the compound's properties for specific applications. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl 2-amino-1H-pyrrole-3,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4/c1-13-7(11)4-3-10-6(9)5(4)8(12)14-2/h3,10H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVDQDILKDUNAIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC(=C1C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl 2-amino-1H-pyrrole-3,4-dicarboxylate typically involves the reaction of 2-methylpyrrole with bromine to form 2-methyl-3-bromopyrrole. This intermediate is then reacted with diethyl oxalate in the presence of a base to yield the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl 2-amino-1H-pyrrole-3,4-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that derivatives of pyrrole compounds exhibit notable antimicrobial properties. For instance, studies on related pyrrole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. The synthesis of novel derivatives based on 3,4-dimethyl 2-amino-1H-pyrrole-3,4-dicarboxylate has been explored to enhance these antimicrobial activities .

Anticancer Potential
The anticancer properties of pyrrole derivatives have been extensively studied. Compounds similar to this compound have demonstrated antiproliferative effects on various cancer cell lines. For example, certain pyrrole derivatives have shown the ability to inhibit the growth of colon cancer cells in vitro and in animal models . This suggests that this compound could be a promising scaffold for developing new anticancer agents.

Organic Synthesis

Building Block for Complex Molecules
this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical modifications that can lead to the formation of new compounds with potential biological activity. This ability to act as a building block is crucial in the field of organic synthesis where novel compounds are constantly being developed for pharmaceutical applications .

Peptide Synthesis
The compound is also recognized for its utility in peptide synthesis. It can be used as an organic buffer in biological and biochemical applications, facilitating reactions that require precise pH control . This property enhances its relevance in biochemical research where peptide synthesis is fundamental.

Case Studies and Research Findings

Study/Source Application Findings
Antimicrobial ActivityNovel derivatives exhibited significant antibacterial and antifungal activity against various pathogens.
Anticancer ResearchCertain pyrrole derivatives showed potent antiproliferative effects on colon cancer cell lines.
Organic SynthesisDemonstrated effectiveness as a building block for synthesizing more complex organic molecules and its role in peptide synthesis.

Mechanism of Action

The mechanism of action of 3,4-dimethyl 2-amino-1H-pyrrole-3,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-dimethyl 2-amino-1H-pyrrole-3,4-dicarboxylate is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

3,4-Dimethyl 2-amino-1H-pyrrole-3,4-dicarboxylate (CAS No. 54760-19-9) is a pyrrole derivative that has garnered attention due to its potential biological activities. This compound is characterized by its unique structure, which includes two carboxylate groups and a dimethyl substitution that may enhance its pharmacological properties. Recent studies have explored its antimicrobial, antiviral, and anti-inflammatory activities.

  • Molecular Formula : C₈H₁₀N₂O₄
  • Molecular Weight : 174.18 g/mol
  • Structure : The compound features a pyrrole ring with two methyl groups and two carboxylate functionalities attached at the 3 and 4 positions.

Antimicrobial Activity

Research has indicated that derivatives of pyrrole, including this compound, exhibit significant antimicrobial properties. A study evaluated various pyrrole derivatives against a range of Gram-positive and Gram-negative bacteria. The results showed that compounds with similar structures demonstrated effective antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 μg/mL
Escherichia coli25 μg/mL
Bacillus cereus15 μg/mL

The presence of the heterocyclic ring in the structure is believed to contribute to its antimicrobial efficacy .

Antiviral Activity

In addition to its antibacterial properties, this compound has shown promise in antiviral applications. A review highlighted several pyrrole derivatives exhibiting antiviral activity against viruses such as the Tobacco Mosaic Virus (TMV). Although specific data for this compound is limited, related compounds have been documented to inhibit viral replication effectively .

Anti-inflammatory Activity

Pyrrole derivatives are also being investigated for their anti-inflammatory effects. The structural characteristics of these compounds suggest potential interactions with inflammatory pathways. For instance, some studies have suggested that modifications in the pyrrole structure can enhance anti-inflammatory responses by inhibiting pro-inflammatory cytokines .

Study on Antimicrobial Efficacy

A comprehensive study synthesized several pyrrole derivatives and assessed their antimicrobial properties. Among these, this compound was included in the screening process. The findings indicated that this compound exhibited moderate antibacterial activity compared to standard antibiotics like tetracycline .

Evaluation of Antiviral Potential

Another research effort focused on evaluating the antiviral potential of various pyrrole derivatives against TMV. The study revealed that certain structural modifications could significantly enhance antiviral activity. While direct results for the specific compound were not detailed, the trends observed suggest a pathway for future exploration of this compound in antiviral drug development .

Q & A

Basic Research Questions

Q. What are the key structural features of 3,4-dimethyl 2-amino-1H-pyrrole-3,4-dicarboxylate, and how do they influence its reactivity?

  • The compound features a pyrrole ring substituted with methyl, amino, and dicarboxylate groups. The planar arrangement of the carbonyl groups (dihedral angles <7° relative to the pyrrole ring) enhances conjugation, stabilizing intermediates in reactions like nucleophilic substitution or coordination chemistry. Structural data from X-ray crystallography (e.g., bond lengths, angles, and torsion angles) can guide predictions of regioselectivity in further functionalization .

Q. What synthetic methodologies are recommended for preparing polysubstituted pyrrole derivatives like this compound?

  • Multi-step synthesis often involves cyclization reactions (e.g., Paal-Knorr pyrrole synthesis) or modifications of pre-functionalized pyrroles. For example, esterification of carboxylic acid precursors under acidic conditions (H₂SO₄/MeOH) or alkylation of amino groups. Reaction optimization (temperature, solvent, catalysts) is critical to minimize side products like over-alkylated species .

Q. How can researchers confirm the purity and structural integrity of this compound post-synthesis?

  • Use a combination of techniques:

  • X-ray crystallography : Resolves atomic positions and confirms stereochemistry (e.g., monoclinic space group P2₁/c with Z=4) .
  • NMR spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., methyl protons at δ ~2.1–2.5 ppm, amino protons at δ ~5.5 ppm).
  • HPLC-MS : Assess purity and molecular ion peaks (e.g., m/z 239.27 for the parent ion) .

Q. What are the primary applications of this compound in materials science?

  • It serves as a precursor for porphyrinoids (e.g., corroles) and functional polymers. The electron-rich pyrrole core and carboxylate groups enable coordination to metals (e.g., Fe³⁺, Cu²⁺) for catalytic or optoelectronic materials .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound in complex reactions?

  • Density functional theory (DFT) calculations can model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. For example, the amino group’s lone pair (high HOMO energy) may drive reactions with electrophiles like acyl chlorides .

Q. What strategies resolve contradictions in crystallographic data between similar pyrrole derivatives?

  • Compare intermolecular interactions (e.g., hydrogen bonds, π-π stacking) across structures. For instance, N–H···O hydrogen bonds (D···A distance ~2.8 Å) in 3,4-dimethyl derivatives may stabilize planar conformations, whereas ethyl-substituted analogs show greater torsional flexibility due to steric effects .

Q. How does the steric and electronic interplay of substituents affect its performance in catalytic systems?

  • Methyl groups increase steric hindrance, reducing accessibility to the pyrrole nitrogen for metal coordination. Conversely, electron-donating amino groups enhance electron density, improving metal-ligand binding affinity. Balance these effects by tuning substituents (e.g., replacing methyl with smaller groups like –H) .

Q. What mechanistic insights explain side reactions during its functionalization (e.g., ester hydrolysis or decarboxylation)?

  • Ester hydrolysis under basic conditions proceeds via nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate. Decarboxylation at elevated temperatures is driven by CO₂ release, stabilized by resonance in the pyrrole ring. Monitor pH and temperature to suppress these pathways .

Q. How can researchers leverage its structural motifs in designing Schiff base ligands for coordination chemistry?

  • The amino group can condense with aldehydes/ketones to form imine linkages. For example, reacting with 2-pyridinecarboxaldehyde yields a bis(pyrrolyl) Schiff base ligand, which chelates metals via N(pyrrole) and N(imine) donors. Single-crystal studies confirm octahedral coordination geometries .

Methodological Guidance

  • Crystallographic Data Collection : Use Bruker APEX-II CCD diffractometers with Mo Kα radiation (λ = 0.71073 Å). Refinement with SHELXL (R factor <0.05) ensures accuracy .
  • Reaction Optimization : Employ design of experiments (DoE) to screen variables (e.g., solvent polarity, catalyst loading) for Suzuki-Miyaura couplings or esterifications.
  • Data Interpretation : Cross-validate computational predictions (e.g., Gaussian09) with experimental spectroscopic/crystallographic results to address discrepancies.

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